4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. The structure includes a 6-methoxy group on the pyridazine ring and a 4-acetylbenzamide moiety linked via a methylene bridge. Its synthesis likely follows routes similar to other triazolopyridazine derivatives, such as annulation of triazole rings onto substituted pyridazines or coupling of preformed heterocycles with benzamide precursors .
Properties
IUPAC Name |
4-acetyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10(22)11-3-5-12(6-4-11)16(23)17-9-14-19-18-13-7-8-15(24-2)20-21(13)14/h3-8H,9H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKDPYISLFOJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold, have been reported to interact with various targets, including cell division proteins like zipa.
Mode of Action
This interaction could potentially alter the normal functioning of these proteins, leading to the observed biological effects.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures. These studies can provide insights into the potential bioavailability of the compound.
Biological Activity
The compound 4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a novel synthetic derivative that has been explored for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its pharmacological profile based on recent research findings.
Chemical Structure and Properties
This compound belongs to a class of triazolo-pyridazine derivatives, which are known for their diverse biological activities. The structural formula can be summarized as follows:
- Chemical Formula : CHNO
- Molecular Weight : 304.33 g/mol
The primary mechanism through which this compound exerts its biological effects is through inhibition of specific kinases involved in tumor progression. Kinase inhibitors have gained prominence in cancer treatment due to their ability to interfere with signaling pathways that promote cell division and survival.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:
- IC50 Values : In studies involving various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), IC50 values were reported to be in the low micromolar range, indicating effective cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These values suggest that the compound has a potent inhibitory effect on these cancer cells, potentially due to its ability to target c-Met kinase pathways critical for tumor growth and metastasis .
Kinase Inhibition
The compound has also shown promise as a c-Met kinase inhibitor:
- Inhibition Assay Results : The inhibitory activity against c-Met was evaluated using enzyme assays with IC50 values reported at approximately 48 nM, demonstrating its potential as a therapeutic agent targeting this pathway .
Case Studies
Several studies have investigated the biological activity of triazolo derivatives similar to the target compound:
- Study on Antibacterial Activity : A related compound demonstrated moderate antibacterial properties against both Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .
- Cytotoxicity Evaluation : In vitro assays have shown that triazolo derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and increased reactive oxygen species (ROS) generation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Triazolopyridazine Core
Key Observations :
- Methoxy vs. Methoxy also enhances metabolic stability over methyl groups due to reduced oxidative metabolism .
- Acetylbenzamide vs. Simple Benzamide: The acetyl group introduces steric and electronic effects that could improve target affinity. For example, acetylated analogs in kinase inhibitors often show enhanced binding over non-acetylated variants .
Amide Linker Variations
- Pyridazinyl Acetamide (): Replacing acetylbenzamide with a pyridazinyl acetamide introduces a second heterocycle, which may alter solubility and hydrogen-bonding interactions.
Research Findings and Data Tables
Physicochemical Properties
Notes: The target compound’s lower logP and higher metabolic stability suggest improved pharmacokinetics over chloro and methyl analogs.
In Vitro Activity
Notes: The target compound’s submicromolar EGFR-TK inhibition aligns with trends observed in structurally related kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
